molecular formula C8H4BrF3O B1597165 2,4,6-Trifluorophenacyl bromide CAS No. 746630-36-4

2,4,6-Trifluorophenacyl bromide

Cat. No. B1597165
M. Wt: 253.02 g/mol
InChI Key: HCUDUMSINCWZFD-UHFFFAOYSA-N
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Description

2,4,6-Trifluorophenacyl bromide (TFPB) is an organobromine compound that is widely used in organic synthesis and in the laboratory. It is a versatile reagent that is used in many different types of reactions and has many applications in the scientific field. TFPB is a colorless, volatile liquid with a pungent odor. It is soluble in water, alcohol, and most organic solvents. It is a stable compound that is not easily oxidized or decomposed.

Scientific Research Applications

Analytical Chemistry Applications

2,4,6-Trifluorophenacyl bromide has been explored for its applications in analytical chemistry, particularly in the derivatization of carboxylic acids for detection by high-performance liquid chromatography (HPLC). This chemical is utilized for the preparation of carboxylic acid 4'-bromophenacyl ester derivatives, facilitating spectrophotometric detection in HPLC. The reagent is effective in reacting with carboxylate N,N-diisopropylethylammonium salts in acetonitrile, leading to complete reactions in a short duration. This method is applicable to a wide range of carboxylic acids, including mono-, di-, tricarboxylic, and even sterically hindered acids, highlighting its versatility and efficiency in analytical procedures (Ingalls et al., 1984).

Organic Synthesis

In organic synthesis, 2,4,6-Trifluorophenacyl bromide finds application in the preparation of trifluoromethylated compounds. A study describes the preparation of 10-trifluoromethyl analogues of artemether and artesunate, where the substitution reaction involving 2,4,6-Trifluorophenacyl bromide plays a crucial role. The reaction showcases the compound's utility in generating trifluoromethylated analogues of significant antimalarials, emphasizing the role of certain solvents and conditions in achieving high yields and selectivity (Magueur et al., 2003).

Environmental Science

Although not directly related to 2,4,6-Trifluorophenacyl bromide, studies on related brominated compounds highlight the importance of understanding brominated chemicals in environmental contexts. For instance, the environmental concentrations and toxicology of 2,4,6-tribromophenol are studied to understand its presence in the environment and potential impacts. Such studies are crucial for assessing the environmental behavior and toxicity of brominated compounds, including those related to 2,4,6-Trifluorophenacyl bromide (Koch & Sures, 2018).

properties

IUPAC Name

2-bromo-1-(2,4,6-trifluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUDUMSINCWZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)CBr)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382491
Record name 2,4,6-Trifluorophenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trifluorophenacyl bromide

CAS RN

746630-36-4
Record name 2,4,6-Trifluorophenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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